molecular formula C15H12O4 B12580662 3-(2-Hydroxyethoxy)-9H-xanthen-9-one CAS No. 646063-94-7

3-(2-Hydroxyethoxy)-9H-xanthen-9-one

Cat. No.: B12580662
CAS No.: 646063-94-7
M. Wt: 256.25 g/mol
InChI Key: SCGUXZHIYPNDEG-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)-9H-xanthen-9-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the xanthene family, which is characterized by a tricyclic aromatic structure. The presence of the hydroxyethoxy group enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 3-(2-Hydroxyethoxy)-9H-xanthen-9-one typically involves the reaction of xanthone with ethylene glycol under specific conditions. The process can be summarized as follows:

    Starting Materials: Xanthone and ethylene glycol.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated to a temperature range of 100-150°C.

    Reaction Mechanism: The hydroxyl group of ethylene glycol reacts with the carbonyl group of xanthone, leading to the formation of the hydroxyethoxy derivative.

    Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(2-Hydroxyethoxy)-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include various derivatives of xanthene, such as carboxylic acids, alcohols, and substituted xanthenes.

Scientific Research Applications

3-(2-Hydroxyethoxy)-9H-xanthen-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxyethoxy group enhances its solubility and facilitates its interaction with biological molecules. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The aromatic structure allows it to intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription.

Comparison with Similar Compounds

3-(2-Hydroxyethoxy)-9H-xanthen-9-one can be compared with other similar compounds, such as:

    Xanthone: The parent compound, which lacks the hydroxyethoxy group and has different solubility and reactivity properties.

    9H-xanthen-9-one: Another derivative with different substituents, leading to variations in chemical behavior and applications.

    2-Hydroxyethoxy derivatives: Compounds with similar functional groups but different core structures, affecting their overall properties and uses.

The uniqueness of this compound lies in its specific combination of the xanthene core and the hydroxyethoxy group, which imparts distinct solubility, reactivity, and potential biological activities.

Properties

CAS No.

646063-94-7

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

3-(2-hydroxyethoxy)xanthen-9-one

InChI

InChI=1S/C15H12O4/c16-7-8-18-10-5-6-12-14(9-10)19-13-4-2-1-3-11(13)15(12)17/h1-6,9,16H,7-8H2

InChI Key

SCGUXZHIYPNDEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCCO

Origin of Product

United States

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